N-(4-(3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropoxy)-3-methylphenyl)acetamide
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Overview
Description
N-(4-(3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropoxy)-3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C25H24N2O4 and its molecular weight is 416.477. The purity is usually 95%.
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Scientific Research Applications
Metabolite Formation and Characterization
Research has identified metabolites of compounds structurally related to N-(4-(3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropoxy)-3-methylphenyl)acetamide, such as N-(9-hydroxy-9H-fluoren-2yl)-acetamide and N-(9-oxo-9H-fluoren-2yl)-acetamide, through microsomal metabolite studies. These studies provide insight into the metabolic pathways and potential biological activities of these compounds (Benkert, Friess, Kiese, & Lenk, 1975).
Chemoselective Synthesis
The chemoselective synthesis of N-(2-Hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, highlights the potential of using similar acetamide compounds in pharmaceutical synthesis. This process involves various acyl donors and optimization of conditions to achieve desired products, demonstrating the versatility of these compounds in synthetic organic chemistry (Magadum & Yadav, 2018).
Photophysical Studies
The synthesis and photophysical analysis of 9-aminoacridine derivatives, such as N-(acridine-9-yl)palmitamide and N-(acridine-9-yl)acetamide, demonstrate the applications of acetamide compounds in the study of micellization processes of surfactants and bio-surfactants. These studies are crucial for understanding the interaction mechanisms of these compounds with cellular membranes and could inform the design of drug delivery systems (Alok, 2018).
Anticancer Drug Synthesis
The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been explored for its potential anticancer activity, with structure and molecular docking analyses targeting specific receptors. Such studies are pivotal for the development of new therapeutic agents, showcasing the role of acetamide derivatives in medicinal chemistry (Sharma et al., 2018).
Antimicrobial Activity
Oxazolidinone derivatives, which are structurally related to acetamides, have been studied for their antibacterial activities. These compounds, including U-100592 and U-100766, demonstrate significant in vitro activities against a variety of clinically important pathogens, underscoring the potential of acetamide compounds in developing new antibacterial agents (Zurenko et al., 1996).
Safety and Hazards
properties
IUPAC Name |
N-[4-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropoxy]-3-methylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-16-13-18(26-17(2)28)11-12-24(16)30-14-19(29)15-31-27-25-22-9-5-3-7-20(22)21-8-4-6-10-23(21)25/h3-13,19,29H,14-15H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDURGJVISKCPIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)OCC(CON=C2C3=CC=CC=C3C4=CC=CC=C42)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropoxy)-3-methylphenyl)acetamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.